4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole

Medicinal chemistry CNS drug discovery Tetrahydrobenzothiazole intermediates

4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (CAS 77528-46-2), systematically named ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, is a heterocyclic small-molecule building block comprising a partially saturated benzothiazole core with an ethoxycarbonyl substituent at the 4-position. With a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 77528-46-2
Cat. No. B6596992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole
CAS77528-46-2
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC2=C1N=CS2
InChIInChI=1S/C10H13NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h6-7H,2-5H2,1H3
InChIKeyCZWCQRFMTZHZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (CAS 77528-46-2): Core Characteristics and Procurement Identity


4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (CAS 77528-46-2), systematically named ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate, is a heterocyclic small-molecule building block comprising a partially saturated benzothiazole core with an ethoxycarbonyl substituent at the 4-position [1]. With a molecular formula of C10H13NO2S and a molecular weight of 211.28 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis . The compound is commercially available from multiple suppliers at purities of ≥95% (Enamine, CymitQuimica) to ≥98% (MolCore), with pricing in the range of $282–$736 per 50 mg depending on vendor and quantity [2].

Why Generic Tetrahydrobenzothiazole Substitution Fails: The Regiochemical Imperative for 4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole


The tetrahydrobenzothiazole scaffold contains multiple positional isomers, and the location of the ethoxycarbonyl group is not a trivial structural detail—it dictates the identity and biological target profile of downstream products. Patent US4337343 demonstrates that 4-ethoxycarbonyl-tetrahydrobenzothiazole (III) is the requisite intermediate for synthesizing 4-aminomethyl-tetrahydrobenzothiazoles, compounds with distinct circulatory and CNS pharmacological properties, whereas the 6-ethoxycarbonyl isomer (CAS 77528-74-6) yields 6-aminomethyl derivatives with entirely different biological profiles [1]. Furthermore, class-level evidence from the tetrahydrobenzothiazole literature reveals that subtle structural modifications—even the presence of an aromatic versus saturated ring system—profoundly alter pharmacological outcomes: Harrouche et al. (2016) showed that tetrahydrobenzothiazole derivatives (series II) exhibited markedly weaker vasorelaxant activity compared to their fully aromatic benzothiazole counterparts (series I), underscoring that scaffold and substitution patterns within this chemotype are not interchangeable [2]. A generic substitution approach—selecting any C10H13NO2S thiazole carboxylate—would therefore fail to deliver the specific synthetic trajectory and pharmacological endpoint enabled by the 4-ethoxycarbonyl regioisomer.

Quantitative Differentiation Evidence for 4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole: Comparator-Based Selection Data


Regiochemical Differentiation: 4- vs 6-Ethoxycarbonyl Isomer Validated in Patented Synthetic Routes

Patent US4337343 provides a direct head-to-head comparison of the synthetic utility of the 4-ethoxycarbonyl isomer (77528-46-2) versus the 6-ethoxycarbonyl isomer (77528-74-6). The 4-isomer, prepared from 2-bromo-6-ethoxycarbonyl-cyclohexanone and thioformamide, yields 4-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (III) with b.p.0.1 = 100–104 °C and a synthetic yield of 31%, and is the precursor to 4-aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole, a compound with claimed circulatory and CNS therapeutic utility [1]. In contrast, the 6-isomer is synthesized from 2-bromo-4-ethoxycarbonyl-cyclohexanone and yields the 6-aminomethyl analog (Example 7 and 8), demonstrating that the regiochemical position of the ester group predetermines the substitution site in the final bioactive molecule [1].

Medicinal chemistry CNS drug discovery Tetrahydrobenzothiazole intermediates

Purity Specification Differentiation: Supplier-Grade Comparison for Procurement Decisions

Commercial suppliers of 4-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (CAS 77528-46-2) offer differing purity specifications that are material to downstream synthetic reliability. MolCore supplies the compound at a certified purity of NLT (Not Less Than) 98% with ISO-certified quality systems designed for pharmaceutical R&D and QC applications . In comparison, Enamine, CymitQuimica, and 1PlusChem supply the compound at a minimum purity of 95% [1]. For sensitive synthetic sequences—such as the LiAlH4 reduction step described in US Patent 4,337,343, where ester reduction to the alcohol is a critical intermediate transformation—a 3-percentage-point purity differential (98% vs. 95%) can translate to a meaningful reduction in side-product formation and improved yield consistency.

Chemical procurement Quality control Building block sourcing

Cost-per-Gram Procurement Comparison: Vendor Pricing Variability for Budget-Conscious Sourcing

Substantial inter-vendor pricing variability exists for 4-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole (CAS 77528-46-2), which has direct implications for procurement budget allocation. Based on 2023–2024 catalog pricing data, the cost for a 50 mg quantity ranges from approximately $282 (Enamine, 0.05 g SKU) to $399 (1PlusChem, 50 mg) to €736 (CymitQuimica, 50 mg), representing a >2.6-fold price differential for the same compound at comparable purity (95%) [1]. At the 10 g scale, Enamine pricing is $5,221 versus $6,515 from 1PlusChem, a difference of $1,294 [1]. These differences reflect vendor-specific supply chain dynamics (Enamine is a primary manufacturer in Ukraine with the world's largest building block inventory), which users can leverage for cost-effective sourcing.

Procurement economics Building block sourcing Cost optimization

Physicochemical Differentiation: Computed Properties vs. Key Positional Isomers and Analogs

The computed physicochemical properties of 4-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole differentiate it from close analogs in ways relevant to medicinal chemistry design. The compound has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 67.4 Ų, with zero hydrogen bond donors and four hydrogen bond acceptors [1]. In contrast, the 2-amino-4-ethoxycarbonyl analog (CAS 76263-11-1) introduces an additional amino group, which increases the hydrogen bond donor count from 0 to 2 , substantially altering permeability and solubility predictions. The tetrahydrobenzothiazole scaffold class, as demonstrated by Sun et al. (2021), has been validated in HDAC inhibitor programs where subtle modifications to the core structure—including the position and nature of substituents—directly modulate antiproliferative IC50 values in the low micromolar range across multiple cancer cell lines [2].

Computational chemistry Drug-likeness prediction Scaffold optimization

Validated Synthetic Intermediate: Explicit Use in a Pharmaceutical Patent Route

The 4-ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole compound is explicitly validated as a key intermediate in US Patent 4,337,343, Example 1, where 90 g (0.36 mol) of 2-bromo-6-ethoxycarbonyl-cyclohexanone is reacted with thioformamide to produce the target compound in 31% isolated yield after distillation (b.p.0.1 = 100–104 °C) [1]. The subsequent three-step conversion—LiAlH4 reduction to the 4-hydroxymethyl derivative (70% yield, m.p. 74–75 °C), tosylation (72% yield, m.p. 64–65 °C), and aminolysis to 4-aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole (54% yield, b.p.0.1 = 97–100 °C)—is fully documented, providing a reproducible synthetic blueprint [1]. By contrast, no analogous fully disclosed multi-step route exists in the patent literature for the 5- or 7-ethoxycarbonyl positional isomers, limiting their direct applicability in pharmaceutical intermediate programs.

Process chemistry Patent synthesis Intermediate validation

Recommended Application Scenarios for 4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole Based on Quantitative Evidence


Synthesis of 4-Aminomethyl-Tetrahydrobenzothiazole Derivatives for CNS and Circulatory Drug Discovery

This compound is the direct precursor to 4-aminomethyl-4,5,6,7-tetrahydro-benzo[d]thiazole, a scaffold explicitly claimed in US Patent 4,337,343 for circulatory insufficiency and CNS indications. The full synthetic sequence from the target compound—LiAlH4 reduction, tosylation, and amination—is documented with quantitative yields and characterization data at each step [1]. Research groups pursuing tetrahydrobenzothiazole-based CNS agents should procure the 4-ethoxycarbonyl isomer (CAS 77528-46-2) rather than the 6-isomer, as the regiochemistry of the ester determines the position of the final aminomethyl pharmacophore. For pharmaceutical QC environments, the NLT 98% purity grade from MolCore is recommended to minimize impurities in multi-step sequences .

Medicinal Chemistry Scaffold for HDAC and Kinase Inhibitor Optimization Programs

The 4,5,6,7-tetrahydrobenzo[d]thiazole core has been validated as a productive scaffold in histone deacetylase (HDAC) inhibitor design, with Sun et al. (2021) reporting a series of 16 hydroxamic acid-based HDAC inhibitors built on this skeleton, the most potent of which (compound 6h) exhibited pan-HDAC inhibition and low-micromolar cytotoxicity across seven human cancer cell lines [1]. The 4-ethoxycarbonyl substituent on the target compound provides a synthetically tractable handle for further functionalization—via hydrolysis to the carboxylic acid, reduction to the alcohol, or direct aminolysis—enabling rapid diversification of the scaffold. Its computed LogP of 2.0 and zero H-bond donors make it particularly suitable for CNS-penetrant kinase or HDAC inhibitor programs .

Building Block for Diversity-Oriented Synthesis of Tetrahydrobenzothiazole Libraries

The tetrahydrobenzothiazole scaffold has demonstrated activity across multiple therapeutic areas including antiviral (broad-spectrum pyrimidine biosynthesis inhibitors), antibacterial (DNA gyrase B inhibitors with nanomolar IC50 values), and vasorelaxant applications [1][2]. The target compound, with its ester functionality at the 4-position, serves as an ideal starting point for library synthesis: the ester can be hydrolyzed to the acid for amide coupling, reduced to the alcohol for ether or carbamate formation, or used directly in transesterification reactions. For budget-constrained academic library programs, Enamine offers the most economical sourcing at the 0.25 g ($601) to 10 g ($5,221) scale [3].

Process Chemistry Development for Scale-Up of Tetrahydrobenzothiazole Pharmaceuticals

The explicit multi-step synthetic sequence in US Patent 4,337,343 provides a validated starting point for process chemistry scale-up efforts. The patent documents the preparation of the target compound at a 90 g scale (0.36 mol) with 31% yield and full distillation parameters (b.p.0.1 = 100–104 °C) [1]. The subsequent intermediates—4-hydroxymethyl derivative (m.p. 74–75 °C), 4-tosyloxymethyl derivative (m.p. 64–65 °C), and 4-aminomethyl final product (b.p.0.1 = 97–100 °C)—are all crystalline or distillable, facilitating purification at scale. Process chemists should note the 3-percentage-point purity advantage of the MolCore product (NLT 98% vs. 95%) to reduce purification burden in GMP campaigns .

Quote Request

Request a Quote for 4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.